5-Hydroxymethylfurfural
Overview
Description
AES-103, also known as 5-hydroxymethylfurfural, is a clinical-stage candidate anti-sickling agent. It is derived from the dehydration of certain sugars and is found in small amounts in foods such as coffee and prunes. AES-103 binds to the alpha subunits of hemoglobin, increasing its oxygen affinity and stabilizing the R-state. This compound has shown potential in reducing hypoxia-induced sickling and protecting against hypoxia-induced death in sickle cell disease models .
Mechanism of Action
Target of Action
5-Hydroxymethylfurfural (HMF) is a platform molecule produced from renewable carbohydrate sources such as fructose, glucose, sucrose, cellulose, or inulin . It serves as a pivotal multifunctional platform compound, integral in synthesizing various vital chemicals, including furan-based polymers, fine chemicals, and biofuels . The high reactivity of HMF, attributed to its highly active aldehyde, hydroxyl, and furan ring, underscores the challenge of selectively regulating its conversion to obtain the desired products .
Mode of Action
The mode of action of HMF is primarily through its interaction with its targets. The high reactivity of the formyl group of HMF is problematic, because it leads to undesired oligomerization reactions . This is usually countered by working in dilute non-aqueous solutions . The molecule consists of a furan ring, containing both aldehyde and alcohol functional groups .
Biochemical Pathways
The transformation of HMF is investigated using supported and bulk copper oxide catalysts . Emphasis is placed on hydrogenation pathways and the construction of catalytic systems . The aim is to provide researchers with a comprehensive understanding of hydrogenation, hydrogenolysis, and dehydrogenation reactions applicable to biomass conversion .
Pharmacokinetics
Information on the pharmacokinetics of HMF is limited. It is known that about 50% of hmf administered extragastrically is oxidized and eliminated by the kidneys .
Result of Action
The result of HMF’s action is the production of various high-value chemicals. For example, 2,5-dimethylfuran (DMF), a biomass alternative fuel, 2,5-Bis-hydroxymethylfuran (BHMF), a monomer used for the production of polyurethane foams and polyesters, 5-Methylfurfural (5-MF), a very important chemical used as a food additive, 2,5-tetrahydrofurandimethanol (DHTHF), 2,5-hexanediol (HDO) etc., can be obtained by the HMF selective hydrogenation or hydrogenolysis .
Action Environment
The action environment of HMF is influenced by several factors. For instance, the reaction condition, such as the pH, temperature, and the presence of other chemicals, can significantly affect the conversion of HMF . Furthermore, the use of water as the solvent and N2 as the carrier gas led to the high selectivity to 5-methylfuraldehyde or 2,5-diformylfuran .
Biochemical Analysis
Biochemical Properties
5-Hydroxymethylfurfural is considered an important intermediate due to its rich chemistry and potential availability from carbohydrates such as fructose, glucose, sucrose, cellulose, and inulin . It is produced by three main metabolic pathways including methylation, acetylation, and glucuronidation .
Cellular Effects
This compound has been found to exert various effects on cells. For instance, it has been reported to induce oxidative stress, apoptosis, and disruption of tight junctions in gastric mucosal epithelial cells . In another study, it was found to have protective effects against endotoxin-induced acute lung injury .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. It is suggested that the conversion of glucose to 5-HMF can proceed either through initial isomerization to fructose or a direct dehydration .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For long-term storage, refrigeration or storage at low temperatures can help preserve the integrity of this compound .
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages. Various animal experiments reveal that no adverse effect levels are in the range of 80-100 mg/kg body weight and day .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is a product of the Maillard reaction, formed when reducing hexose moieties are heated in the presence of amino acids or proteins .
Transport and Distribution
It is known that it is highly soluble in both water and organic solvents , which may facilitate its distribution within cells.
Preparation Methods
Synthetic Routes and Reaction Conditions: AES-103 is synthesized through the dehydration of sugars. The most common method involves the acid-catalyzed dehydration of fructose. The reaction typically occurs in an aqueous medium at elevated temperatures, often using sulfuric acid or hydrochloric acid as the catalyst.
Industrial Production Methods: Industrial production of AES-103 involves the continuous dehydration of fructose in a reactor system. The process is optimized to maximize yield and purity, often involving multiple stages of purification, including distillation and crystallization. The final product is obtained as a high-purity crystalline solid .
Chemical Reactions Analysis
Types of Reactions: AES-103 undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: AES-103 can be oxidized to form 2,5-furandicarboxylic acid using oxidizing agents such as potassium permanganate or nitric acid.
Reduction: Reduction of AES-103 can yield 2,5-bis(hydroxymethyl)furan using reducing agents like sodium borohydride.
Substitution: Substitution reactions can occur at the hydroxyl group, leading to the formation of various ethers and esters.
Major Products Formed:
Oxidation: 2,5-furandicarboxylic acid
Reduction: 2,5-bis(hydroxymethyl)furan
Substitution: Various ethers and esters
Scientific Research Applications
AES-103 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry:
- Used as a precursor for the synthesis of various furan derivatives.
- Studied for its potential as a renewable chemical feedstock.
Biology:
- Investigated for its effects on cellular processes and metabolic pathways.
Medicine:
- AES-103 is primarily researched for its potential to treat sickle cell disease. It works by increasing the oxygen affinity of hemoglobin, thereby reducing the sickling of red blood cells. Clinical trials have shown that AES-103 can significantly reduce pain and other sickling-related complications in patients with sickle cell disease .
Industry:
- Utilized in the production of bio-based chemicals and materials.
- Potential applications in the development of renewable energy sources .
Comparison with Similar Compounds
AES-103 is unique in its ability to increase the oxygen affinity of hemoglobin and stabilize the R-state. Similar compounds include:
Hydroxyurea: A drug approved by the U.S. Food and Drug Administration for the treatment of sickle cell disease. It works by increasing the production of fetal hemoglobin, which inhibits the polymerization of hemoglobin S.
Voxelotor: Another anti-sickling agent that increases the oxygen affinity of hemoglobin. It is similar to AES-103 in its mechanism of action but differs in its chemical structure and pharmacokinetics.
L-glutamine: An amino acid supplement that has been shown to reduce the frequency of sickle cell crises by modulating oxidative stress and inflammation
AES-103 stands out due to its specific binding to the alpha subunits of hemoglobin and its potential to be used as a prophylactic treatment for sickle cell disease .
Properties
IUPAC Name |
5-(hydroxymethyl)furan-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O3/c7-3-5-1-2-6(4-8)9-5/h1-3,8H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOEGNKMFWQHSLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C=O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O3 | |
Record name | hydroxymethylfurfural | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Hydroxymethylfurfural | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3030428 | |
Record name | 5-(Hydroxymethyl)-2-furfural | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3030428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid with an odor of chamomile flowers; mp = 31.5 deg C; [Merck Index] Beige or yellow hygroscopic solid; mp = 32-35 deg C; [Alfa Aesar MSDS], Solid | |
Record name | 5-(Hydroxymethyl)-2-furaldehyde | |
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Record name | 5-Hydroxymethyl-2-furancarboxaldehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034355 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Boiling Point |
BP: 115 °C at 1 mm Hg, 114.00 to 116.00 °C. @ 1.00 mm Hg | |
Record name | 5-Hydroxymethyl-2-furfuraldehyde | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7982 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 5-Hydroxymethyl-2-furancarboxaldehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034355 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
Freely soluble in methanol, ethanol, acetone, ethyl acetate, dimethylformamide. Soluble in ether, benzene, chloroform. Less soluble in carbon tetrachloride. Sparingly soluble in petroleum ether., Soluble in common organic solvents | |
Record name | 5-Hydroxymethyl-2-furfuraldehyde | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7982 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.2062 g/cu cm at 25 °C | |
Record name | 5-Hydroxymethyl-2-furfuraldehyde | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7982 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00528 [mmHg] | |
Record name | 5-(Hydroxymethyl)-2-furaldehyde | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Mechanism of Action |
The yeast Saccharomyces cerevisiae is able to adapt and in situ detoxify lignocellulose derived inhibitors such as furfural and /5-hydroxymethyl-2-furfural/ HMF. The length of lag phase for cell growth in response to the inhibitor challenge has been used to measure tolerance of strain performance. Mechanisms of yeast tolerance at the genome level remain unknown. Using systems biology approach, this study investigated comparative transcriptome profiling, metabolic profiling, cell growth response, and gene regulatory interactions of yeast strains and selective gene deletion mutations in response to HMF challenges during the lag phase of growth. /The study/ identified 365 candidate genes and found at least 3 significant components involving some of these genes that enable yeast adaptation and tolerance to HMF in yeast. First, functional enzyme coding genes such as ARI1, ADH6, ADH7, and OYE3, as well as gene interactions involved in the biotransformation and inhibitor detoxification were the direct driving force to reduce HMF damages in cells. Expressions of these genes were regulated by YAP1 and its closely related regulons. Second, a large number of PDR genes, mainly regulated by PDR1 and PDR3, were induced during the lag phase and the PDR gene family-centered functions, including specific and multiple functions involving cellular transport such as TPO1, TPO4, RSB1, PDR5, PDR15, YOR1, and SNQ2, promoted cellular adaptation and survival in order to cope with the inhibitor stress. Third, expressed genes involving degradation of damaged proteins and protein modifications such as SHP1 and SSA4, regulated by RPN4, HSF1, and other co-regulators, were necessary for yeast cells to survive and adapt the HMF stress. A deletion mutation strain rpn4 was unable to recover the growth in the presence of HMF..., To determine the mode of action of 5-hydroxymethylfurfural (5-HMF) extracted from wine-processed Fructus corni on hepatoprotective activities, the effects of 5-HMF on H(2)O(2)-induced human L02 hepatocytes injury was examined. Hepatocytes L02 injured by H(2)O(2) /were/ treated by 5-HMF. The morphological changes of the cells were observed under inverted phase-contrast, fluorescence, and transmission electron microscopy and the activities of caspase-9 and caspase-3 were tested by enzyme-linked immunosorbent detector. ...5-HMF improved the morphology of H(2)O(2)-treated human L02 hepatocytes, and also inhibited the level of caspase-9 and caspase-3..., The aim of the ... study was to evaluate the putative protective effect of 5-hydroxymethylfurfural (5-HMF) derived from processed Fructus Corni on human hepatocyte cell line (LO2) injured by hydrogen peroxide in vitro and the mechanism of its protection. The percentage of cell viability was evaluated by 3-(4, 5-dimethylthiazol-2-yl)-2, 5-diphenyl tetrazolium bromide (MTT) assay. The hepatocyte cell apoptosis and cell cycle were detected by flow cytometric analysis. The content of nitric oxide and caspase-3 activity were quantified spectrophotometrically by enzyme-linked immunoassay. The study showed that incubation with 5-HMF caused significant increase in the viability of LO2 cell, decrease of cell apoptosis and recovery of cell cycle in LO2 cell injured by hydrogen peroxide, which was accompanied with the decreased nitric oxide level and caspase-3 activity..., 5-Hydroxymethylfurfural (HMF), a heat-induced food toxicant present in a vast number of food items, has been suggested to be genotoxic after being bioactivated by the sulfotransferase SULT1A1. The comet assay was used to evaluate the DNA damaging effect of HMF in cell lines with different activities of SULT1A1: two human cell lines (Caco-2, low activity; and HEK293, higher activity), one cell line from mouse (L5178Y, no activity) and two cell lines from Chinese hamster (V79, negligible activity; and V79-hP-PST, high activity of human SULT1A1). HMF induced significant DNA damage in all cell lines after 3 hr exposure to 100 mM. Most sensitive were V79 and V79-hP-PST where HMF induced significant DNA damage at 25 mM. Consequently ...the present study ... have shown that HMF is a DNA damaging agent in vitro independent of the activity of SULT1A1 in the cells. The HMF-induced DNA damage was only observed at rather high concentrations which usually was associated with a concomitant decrease in cell viability., For more Mechanism of Action (Complete) data for 5-Hydroxymethyl-2-furfuraldehyde (6 total), please visit the HSDB record page. | |
Record name | 5-Hydroxymethyl-2-furfuraldehyde | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7982 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystalline solid (needles), Needles (ethyl ether-petroleum ether) | |
CAS No. |
67-47-0 | |
Record name | 5-(Hydroxymethyl)furfural | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67-47-0 | |
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Record name | 5-Hydroxymethyl-2-furfuraldehyde | |
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Record name | 5-(hydroxymethyl)-2-furaldehyde | |
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Record name | 5-(Hydroxymethyl)furfural | |
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Record name | 2-Furancarboxaldehyde, 5-(hydroxymethyl)- | |
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Record name | 5-(Hydroxymethyl)-2-furfural | |
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Record name | 5-(hydroxymethyl)-2-furaldehyde | |
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Record name | AES-103 | |
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Record name | 5-Hydroxymethyl-2-furfuraldehyde | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7982 | |
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Record name | 5-Hydroxymethyl-2-furancarboxaldehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034355 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Melting Point |
31.5 °C, 35 - 35.5 °C | |
Record name | 5-Hydroxymethyl-2-furfuraldehyde | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7982 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 5-Hydroxymethyl-2-furancarboxaldehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034355 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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